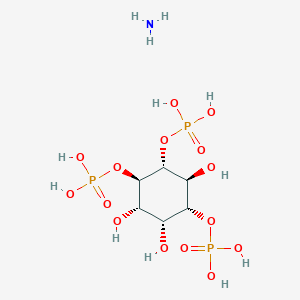
D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt: is a biologically significant compound known for its role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in various biochemical processes, particularly in the regulation of intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt typically involves the phosphorylation of myo-inositol. This process can be achieved through chemical synthesis in a laboratory setting. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling.
Common Reagents and Conditions:
Phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid.
Dephosphorylation: Enzymes such as phosphatases.
Major Products Formed: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play significant roles in cellular signaling pathways .
Scientific Research Applications
Chemistry: In chemistry, D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt is used as a reagent in the study of phosphorylation and dephosphorylation mechanisms. It serves as a model compound for understanding the behavior of inositol phosphates in various chemical reactions .
Biology: In biological research, this compound is crucial for studying intracellular signaling pathways. It is involved in the regulation of calcium release from intracellular stores, which is essential for various cellular processes such as muscle contraction, cell division, and neurotransmitter release .
Medicine: In medicine, this compound is studied for its potential therapeutic applications. It is investigated for its role in treating diseases related to calcium signaling dysregulation, such as certain types of cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various analytical techniques .
Mechanism of Action
D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream effects, including muscle contraction, secretion of hormones, and activation of enzymes .
Comparison with Similar Compounds
- D-myo-Inositol 1,4,5-trisphosphate trisodium salt
- D-myo-Inositol 1,3,4,5-tetrakisphosphate ammonium salt
- D-myo-Inositol 1,4,5,6-tetrakisphosphate potassium salt
Uniqueness: D-myo-Inositol,1,4,5-tris(dihydrogenphosphate),triammoniumsalt is unique due to its specific role in calcium signaling. While other inositol phosphates also participate in cellular signaling, this compound is particularly important for its ability to mobilize calcium from intracellular stores, making it a critical component in various physiological processes .
Properties
Molecular Formula |
C6H18NO15P3 |
|---|---|
Molecular Weight |
437.13 g/mol |
IUPAC Name |
azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2+,3+,4-,5-,6-;/m1./s1 |
InChI Key |
LCBKVESQTQJLKF-VCOBJLPNSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















